6-Methoxy-4-phenylcinnoline

Polar Surface Area Hydrogen Bonding Drug-likeness

6-Methoxy-4-phenylcinnoline (CAS 90142-02-2) is a synthetic heterocyclic compound belonging to the cinnoline class, characterized by a fused benzene–pyridazine bicyclic core with a methoxy substituent at the 6-position and a phenyl ring at the 4-position. Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol and a computed LogP of approximately 3.31.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 90142-02-2
Cat. No. B12898846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-phenylcinnoline
CAS90142-02-2
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-18-12-7-8-15-13(9-12)14(10-16-17-15)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyJEMNRFUFWNNDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-4-phenylcinnoline (CAS 90142-02-2): Chemical Identity, Cinnoline Scaffold, and Procurement Baseline


6-Methoxy-4-phenylcinnoline (CAS 90142-02-2) is a synthetic heterocyclic compound belonging to the cinnoline class, characterized by a fused benzene–pyridazine bicyclic core with a methoxy substituent at the 6-position and a phenyl ring at the 4-position . Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol and a computed LogP of approximately 3.31 . Cinnoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of reported pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects [1]. This specific substitution pattern places 6-methoxy-4-phenylcinnoline as a structurally distinct member within the 4-phenylcinnoline sub-family, offering a unique combination of electronic and steric properties relevant to both synthetic chemistry and early-stage biological screening applications .

Why 6-Methoxy-4-phenylcinnoline Cannot Be Replaced by Other 4-Phenylcinnoline Analogs Without Consequence


While the 4-phenylcinnoline scaffold is shared by several commercially available analogs, simple substitution is not scientifically neutral. Even conservative alterations at the 6-position—such as replacing methoxy with hydrogen (4-phenylcinnoline, CAS 21874-06-6), methyl (6-methyl-4-phenylcinnoline, CAS 21039-72-5), fluoro (6-fluoro-4-phenylcinnoline, CAS 90142-06-6), or chloro (6-chloro-4-phenylcinnoline, CAS 21039-78-1)—produce measurable shifts in lipophilicity (ΔLogP), polar surface area (ΔPSA), hydrogen-bonding capacity, and electronic character of the aromatic system . These physicochemical differences directly impact solubility, membrane permeability, metabolic stability, and target-binding interactions, making the compounds non-interchangeable in both synthetic route design and biological assay contexts [1]. The following quantified evidence demonstrates where 6-methoxy-4-phenylcinnoline occupies a distinct property space relative to its closest analogs.

6-Methoxy-4-phenylcinnoline: Quantified Differentiation Evidence Against Closest 4-Phenylcinnoline Analogs


Elevated Polar Surface Area (PSA) Confers Differentiated Hydrogen-Bonding Capacity Relative to 4-Phenylcinnoline and 6-Fluoro-4-phenylcinnoline

6-Methoxy-4-phenylcinnoline exhibits a computed topological Polar Surface Area (PSA) of 35.01 Ų, which is 9.23 Ų (approximately 36%) higher than that of both unsubstituted 4-phenylcinnoline and 6-fluoro-4-phenylcinnoline (each at 25.78 Ų) . This increase is attributable to the additional oxygen atom of the methoxy group serving as a hydrogen-bond acceptor. In the context of oral drug-likeness, this difference is significant: compounds with PSA values above 140 Ų are generally considered poorly permeable, while those below 60 Ų are favorable for CNS penetration [1]. The observed PSA shift between 25.78 and 35.01 Ų occupies a range where it can modulate intestinal absorption and blood–brain barrier penetration without crossing critical thresholds.

Polar Surface Area Hydrogen Bonding Drug-likeness Physicochemical Profiling

Defined Lipophilicity Window: LogP of 3.31 Differentiates 6-Methoxy-4-phenylcinnoline from 6-Methyl and 6-Fluoro Analogs

The computed LogP of 6-methoxy-4-phenylcinnoline is 3.31 (ChemSrc) , which positions it between the slightly more lipophilic 6-fluoro-4-phenylcinnoline (LogP 3.44) and the slightly less lipophilic 6-methyl-4-phenylcinnoline (XLogP3 3.2) [1]. The unsubstituted 4-phenylcinnoline has a LogP of 3.30 , nearly identical to the methoxy derivative, indicating that the oxygen atom of the methoxy group balances the hydrophobicity contributed by the methyl group. This narrow LogP range (3.2–3.44 across four analogs) demonstrates that even structurally conservative substitutions produce measurable, rank-orderable changes in lipophilicity that can be predictive of differential membrane permeability and metabolic clearance when interpreted within established ADME frameworks [2].

Lipophilicity LogP Drug-likeness ADME Prediction

Distinct Hydrogen-Bond Acceptor Count Enables Differential Intermolecular Interactions Versus 6-Methyl and 4-Phenylcinnoline

6-Methoxy-4-phenylcinnoline possesses three hydrogen-bond acceptor (HBA) sites (the two cinnoline nitrogen atoms plus the methoxy oxygen), compared to only two HBA sites for both 6-methyl-4-phenylcinnoline and 4-phenylcinnoline, each of which presents only the cinnoline nitrogen atoms as acceptors . This additional HBA capacity is relevant for both solid-state properties (crystal packing, co-crystal formation) and biological recognition events where hydrogen bonding contributes to binding affinity and specificity. In structure-based drug design, a single additional hydrogen-bond interaction can contribute approximately 0.5–1.5 kcal/mol to binding free energy, which translates to a 2- to 12-fold difference in binding constant at equilibrium [1].

Hydrogen Bond Acceptors Intermolecular Interactions Crystal Engineering Receptor Binding

Cinnoline Scaffold with Broad-Spectrum Biological Activity Potential Supported by Class-Level Pharmacological Evidence

Although direct biological assay data for 6-methoxy-4-phenylcinnoline itself are not available in the peer-reviewed literature as of 2026, the cinnoline scaffold from which it is derived has been extensively characterized. A comprehensive 2019 review documents that cinnoline derivatives exhibit antibacterial activity with MIC values typically in the range of 6.25–25 µg/mL against both Gram-positive and Gram-negative pathogens, antifungal activity against Candida albicans and Aspergillus niger with inhibition zones of 8–27 mm, and anticancer activity with IC₅₀ values in the sub-micromolar to low-micromolar range against multiple cell lines [1]. Specific structure–activity relationship (SAR) studies indicate that electron-donating substituents at the 6-position (such as methoxy) modulate the electronic character of the cinnoline ring system, which in turn influences binding to biological targets including kinases and topoisomerases [2]. This class-level evidence does not quantify the activity of 6-methoxy-4-phenylcinnoline specifically, but it establishes the biological relevance of the scaffold and the potential for the 6-methoxy-4-phenyl substitution pattern to generate a distinct activity profile.

Antibacterial Antifungal Anticancer Cinnoline SAR Scaffold Hopping

Synthetic Tractability: Methoxy Group as a Functional Handle for Downstream Derivatization

The 6-methoxy substituent in 6-methoxy-4-phenylcinnoline functions as a versatile synthetic handle that is absent in the 4-phenylcinnoline parent and the 6-methyl analog. The methyl aryl ether can undergo selective demethylation (e.g., using BBr₃ or AlCl₃/pyridine) to yield the corresponding 6-hydroxy derivative, which can then be further functionalized via O-alkylation, O-acylation, sulfonylation, or conversion to a triflate for cross-coupling reactions [1]. This synthetic versatility is documented in the broader cinnoline literature: a patented process describes the preparation of 4,4-dialkyl-1,4-dihydro-6-methoxy-3-phenylcinnolines via Grignard reaction, demonstrating that the 6-methoxy group is compatible with organometallic chemistry and can be carried through multi-step synthetic sequences [2]. In contrast, the 6-methyl analog offers no such functional handle, while the 6-fluoro and 6-chloro analogs provide different reactivity profiles (nucleophilic aromatic substitution for fluoro; cross-coupling for chloro) that are orthogonal to the methoxy-to-hydroxy conversion pathway.

Synthetic Intermediate Demethylation Functional Group Interconversion Building Block

Commercially Available Purity of ≥97% Enables Direct Use Without Additional Purification

6-Methoxy-4-phenylcinnoline is commercially supplied at a purity specification of 97% (HPLC) from established chemical vendors, with catalog number CM1062777 . This purity level is comparable to that of 6-fluoro-4-phenylcinnoline (also 97%) and 4-phenylcinnoline (95+%) . A purity of ≥97% by HPLC is generally considered sufficient for direct use in most synthetic chemistry applications and preliminary biological screening without the need for additional in-house purification, reducing both time and solvent consumption in the laboratory workflow. For procurement decisions, the availability of a defined purity specification with batch-level certificates of analysis provides assurance of inter-batch reproducibility, which is critical for SAR studies where impurity profiles could confound biological readouts.

Purity Specification Quality Control Procurement Reproducibility

6-Methoxy-4-phenylcinnoline: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry Lead Generation: Scaffold-Hopping and Focused Library Synthesis

For medicinal chemistry programs seeking to explore the cinnoline scaffold as a core template for kinase inhibition, antibacterial, or anticancer lead generation, 6-methoxy-4-phenylcinnoline provides a distinct starting point. Its moderate LogP (3.31) and enhanced PSA (35.01 Ų) relative to the unsubstituted and 6-fluoro analogs (PSA 25.78 Ų) position it in a favorable drug-like property space . The methoxy group serves as both a pharmacophoric element (hydrogen-bond acceptor) and a synthetic handle for generating diverse 6-substituted libraries through demethylation and subsequent derivatization, enabling rapid SAR exploration around the 6-position [1].

Synthetic Methodology Development: Cinnoline Functionalization Chemistry

6-Methoxy-4-phenylcinnoline is well-suited for synthetic methodology studies focused on cinnoline ring functionalization. The documented synthesis of 4,4-dialkyl-1,4-dihydro-6-methoxy-3-phenylcinnolines via Grignard addition demonstrates the compatibility of the 6-methoxy-4-phenylcinnoline core with nucleophilic organometallic reagents [2]. Researchers developing new C–C or C–N bond-forming reactions on the cinnoline scaffold can use this compound as a standardized substrate to benchmark reaction scope and yields, with the methoxy group providing a internal reference signal (¹H NMR δ ~3.8–3.9 ppm) for reaction monitoring.

Physicochemical Profiling and ADME Screening Panels

In early-stage drug discovery, compounds are routinely profiled for physicochemical and ADME properties. The quantified differences in LogP (Δ up to 0.24) and PSA (Δ 9.23 Ų) between 6-methoxy-4-phenylcinnoline and its closest analogs make it a valuable member of a property-diversified screening set. Including this compound alongside 4-phenylcinnoline, 6-methyl-, 6-fluoro-, and 6-chloro- analogs in a parallel property assessment allows teams to correlate specific substituent effects with measured solubility, permeability (e.g., PAMPA or Caco-2), microsomal stability, and plasma protein binding, thereby establishing substituent-specific ADME structure–property relationships.

Chemical Biology Tool Compound: Target Identification and Probe Development

For chemical biology applications requiring a cinnoline-based probe, 6-methoxy-4-phenylcinnoline offers the advantage of a functionalizable methoxy group that can be converted to a hydroxyl handle for linker attachment (e.g., for affinity chromatography or PROTAC design). The cinnoline scaffold has demonstrated engagement with diverse biological targets including kinases and topoisomerases [3], making 6-methoxy-4-phenylcinnoline a suitable starting scaffold for developing target-specific chemical probes with an attachment point at the 6-position that is distal to the 4-phenyl recognition element.

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